Cefixime-13C,15N2 is a stable isotopically labeled derivative of cefixime, which is a broad-spectrum cephalosporin antibiotic. The compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes into its molecular structure, enhancing its utility in pharmacokinetic studies and metabolic research. The molecular formula for Cefixime-13C,15N2 is C15H13N5O7S2, with a molecular weight of approximately 456.43 g/mol . It typically appears as a white or light yellow crystalline powder that is odorless or possesses a slight smell and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but only slightly soluble in acetone and nearly insoluble in water .
Cefixime-13C,15N2 exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against strains of Escherichia coli and Neisseria gonorrhoeae. The pharmacokinetic properties suggest that it maintains effective plasma concentrations over time, which is critical for its therapeutic action . The compound's isotopic labeling aids in tracing its metabolic pathways and understanding its pharmacodynamics in biological systems.
The synthesis of Cefixime-13C,15N2 involves several steps that incorporate the stable isotopes into the cefixime structure. Common methods include:
Cefixime-13C,15N2 serves multiple applications in scientific research:
Studies involving Cefixime-13C,15N2 focus on its interactions with various biological molecules:
Several compounds are structurally similar to Cefixime-13C,15N2, each exhibiting unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ceftriaxone | C16H17N3O7S | Broader spectrum; effective against resistant strains |
Ceftazidime | C22H24N6O7S1 | Enhanced Gram-negative activity; different side chains |
Cephalexin | C16H17N3O4S | First-generation cephalosporin; less potent than cefixime |
Cefuroxime | C16H16N4O6S | Second-generation; active against more resistant bacteria |
Cefixime-13C,15N2 stands out due to its specific isotopic labeling which enhances its use in detailed pharmacological studies compared to other cephalosporins that do not possess such features .
The synthesis of cefixime-13C,15N2 relies on two primary strategies: biosynthetic precursor incorporation and chemical synthesis using isotopically enriched building blocks. Biosynthetic approaches, adapted from penicillin and cephalosporin C production, involve culturing Acremonium chrysogenum or related fungi in sulfur-depleted media supplemented with 1-13C-L-cysteine and 15N-labeled ammonium chloride. For example, in cephalosporin C biosynthesis, sulfur deprivation forces the organism to utilize exogenous cysteine, leading to site-specific 13C incorporation into the β-lactam carbonyl group. This method achieves >95% isotopic enrichment in the β-lactam ring, as confirmed by mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy.
Chemical synthesis routes, conversely, employ modular assembly of cefixime from 13C- and 15N-labeled intermediates. The β-lactam core is constructed via a [2+2] cycloaddition between a 13C-labeled thiazolidine carboxylic acid and a 15N-enriched azetidinone derivative. Key steps include:
A comparative analysis of these methodologies reveals trade-offs in yield and isotopic specificity (Table 1).
Table 1: Comparison of Biosynthetic and Chemical Labeling Strategies
Parameter | Biosynthetic Method | Chemical Synthesis |
---|---|---|
Isotopic Purity (13C) | 95–99% | 98–99% |
Isotopic Purity (15N) | 90–95% | 98–99% |
Production Scale | Milligram | Multi-gram |
Site Specificity | High | Moderate |
Reference |
Achieving high isotopic enrichment in cefixime-13C,15N2 necessitates precise control over metabolic fluxes and reaction equilibria. In biosynthetic systems, sulfur limitation in growth media enhances the incorporation efficiency of 1-13C-L-cysteine into the β-lactam carbonyl. For instance, replacing sulfate with 1-13C-L-cysteine in Acremonium chrysogenum cultures increased 13C enrichment from 75% to 99% in cephalosporin C derivatives. Similarly, 15N labeling is optimized by substituting natural-abundance ammonium salts with 15N-enriched equivalents in both fermentation media and chemical reaction buffers.
Critical factors influencing enrichment include:
Isotope-edited FTIR difference spectroscopy confirms site-specific labeling by detecting characteristic shifts in β-lactam carbonyl stretching frequencies (Δν = 45 cm⁻¹ for 13C vs. 12C).
Site-specific isotopic labeling of cefixime-13C,15N2 exploits enzymatic and transition-metal catalysts to direct isotopes to predetermined positions. Penicillin acylases and cephalosporin C acylases are pivotal in biosynthetic routes, cleaving endogenous side chains to expose reactive sites for isotopic incorporation. For example, a mutant cephalosporin C acylase from Pseudomonas sp. (CPCA-Mut3) selectively hydrolyzes the aminoadipoyl side chain of 13C-labeled cephalosporin C, enabling subsequent introduction of 15N at the C7 position via reductive amination.
In chemical synthesis, palladium-catalyzed cross-couplings mediate isotopic transfer. A notable example is the Suzuki-Miyaura reaction between 13C-arylboronic acids and brominated cephem intermediates, which installs 13C labels at the C3’ position with 97% efficiency. Meanwhile, enzymatic transpeptidation using Streptomyces sortases facilitates 15N incorporation into the peptide side chains without disturbing the β-lactam core.
Table 2: Catalytic Systems for Isotope Labeling
Catalyst | Isotope | Labeling Site | Efficiency | Reference |
---|---|---|---|---|
CPCA-Mut3 acylase | 15N | C7 amine | 95% | |
Pd(PPh3)4 | 13C | C3’ aryl | 97% | |
TEM-1 β-lactamase | 13C | β-lactam CO | 99% |
The analytical characterization of Cefixime-13C,15N2 represents a sophisticated application of isotopic labeling technology in pharmaceutical analysis [1] [2]. This isotopically labeled variant of cefixime incorporates carbon-13 and nitrogen-15 isotopes, which possess distinct nuclear magnetic and vibrational properties that enable advanced analytical techniques for comprehensive molecular characterization [3] [4]. The compound maintains the fundamental structure of the third-generation cephalosporin antibiotic while providing enhanced analytical capabilities through its isotopic signature [1] [2].
The isotopic labeling of cefixime with carbon-13 and nitrogen-15 isotopes creates unique analytical opportunities that are not available with the naturally abundant compound [5] [6]. These stable isotopes serve as internal molecular markers that can be detected and quantified using multiple analytical approaches, providing complementary information about molecular structure, dynamics, and interactions [7] [8]. The strategic placement of isotopic labels within the cefixime structure enables researchers to interrogate specific molecular regions and monitor conformational changes with unprecedented precision [9] [10].
Nuclear Magnetic Resonance spectroscopy represents the most powerful and definitive technique for assessing the isotopic purity of Cefixime-13C,15N2 [11] [7]. The technique exploits the fundamental magnetic properties of carbon-13 and nitrogen-15 nuclei, which possess nuclear spin and can be directly observed in nuclear magnetic resonance experiments [12] [8]. Unlike carbon-12 and nitrogen-14, these isotopes are nuclear magnetic resonance-active and provide distinct spectroscopic signatures that enable precise quantification of isotopic enrichment levels [13] [14].
The nuclear magnetic resonance-based isotopic purity assessment relies on the direct observation of carbon-13 and nitrogen-15 resonances in the labeled compound [5] [15]. Modern high-field nuclear magnetic resonance spectrometers can detect these isotopes with exceptional sensitivity, allowing for accurate determination of isotopic enrichment percentages [16] [17]. The technique provides site-specific information about isotopic incorporation, enabling researchers to verify that the isotopic labels are positioned at the intended molecular locations within the cefixime structure [7] [8].
Parameter | Carbon-13 Analysis | Nitrogen-15 Analysis |
---|---|---|
Chemical Shift Range | 0-220 ppm | -400 to +900 ppm |
Typical Enrichment | 99% minimum | 98% minimum |
Detection Sensitivity | 0.1% enrichment | 0.5% enrichment |
Quantification Precision | ±0.5% | ±1.0% |
Analysis Time | 30-60 minutes | 60-120 minutes |
The quantitative analysis of isotopic purity through nuclear magnetic resonance involves comparing the integrated intensities of isotopically labeled resonances with those of natural abundance standards [14] [18]. This approach provides highly accurate measurements of isotopic enrichment levels, typically achieving precision levels of ±0.5% for carbon-13 and ±1.0% for nitrogen-15 [5] [15]. The method is particularly valuable for pharmaceutical applications where precise knowledge of isotopic composition is critical for quantitative analysis and metabolic studies [19] [20].
Advanced nuclear magnetic resonance techniques such as isotope-edited total correlation spectroscopy have been developed specifically for isotopic purity assessment [14] [8]. These methods filter nuclear magnetic resonance spectra based on isotopic composition, creating separate spectra for labeled and unlabeled molecules that can be directly compared for quantitative analysis [7] [14]. The technique demonstrates low technical error rates, typically achieving 6.6% accuracy for metabolites in the millimolar concentration range, with detection capabilities extending to concentrations below 10 micromolar [14] [8].
The application of nuclear magnetic resonance spectroscopy to Cefixime-13C,15N2 characterization also provides valuable structural information beyond isotopic purity assessment [9] [10]. The technique can confirm the structural integrity of the labeled compound and verify the positions of isotopic labels within the molecular framework [5] [7]. This structural verification is essential for ensuring that the isotopic labeling process has not altered the fundamental chemical properties of the cefixime molecule [18] [17].
Isotope-edited infrared spectroscopy represents a specialized analytical technique that exploits the vibrational frequency shifts caused by isotopic substitution to provide detailed information about β-lactam conformational properties [9] [21]. The technique is particularly powerful for analyzing Cefixime-13C,15N2 because the carbon-13 and nitrogen-15 isotopes create characteristic shifts in vibrational frequencies that can be resolved using high-resolution infrared spectrometers [22] [10]. This approach enables researchers to study conformational changes and molecular interactions with exceptional specificity and sensitivity [9] [21].
The fundamental principle of isotope-edited infrared spectroscopy relies on the isotopic shift phenomenon, where the substitution of lighter isotopes with heavier ones results in lower vibrational frequencies [9] [23]. For β-lactam compounds like Cefixime-13C,15N2, the carbon-13 substitution in the β-lactam carbonyl group typically produces a frequency shift of approximately 45 wavenumbers, which is easily resolved by modern Fourier-transform infrared spectrometers [9] [21]. Similarly, nitrogen-15 substitution creates characteristic shifts that can be monitored to assess conformational changes in the β-lactam ring system [23] [22].
Vibrational Mode | Natural Abundance (cm⁻¹) | Carbon-13 Labeled (cm⁻¹) | Isotopic Shift (Δν) |
---|---|---|---|
β-Lactam C=O Stretch | 1765-1770 | 1720-1725 | 45 |
Amide C=O Stretch | 1650-1680 | 1610-1640 | 35-40 |
C-N Stretch | 1200-1250 | 1180-1230 | 20-25 |
Ring Deformation | 800-900 | 785-885 | 15-20 |
The isotope-edited infrared difference spectroscopy approach involves acquiring infrared spectra of both the natural abundance and isotopically labeled compounds under identical conditions [21] [10]. The difference spectrum, obtained by subtracting the labeled spectrum from the unlabeled spectrum, reveals only those vibrational modes that are directly affected by isotopic substitution [9] [23]. This technique effectively eliminates spectral contributions from unchanged molecular regions, providing enhanced selectivity for studying specific functional groups within the cefixime structure [21] [22].
The application of isotope-edited infrared spectroscopy to β-lactam conformational analysis has revealed important insights into the structural dynamics of cephalosporin antibiotics [9] [21]. The technique can detect subtle conformational changes that occur upon molecular interactions, such as binding to target proteins or changes in solution conditions [23] [10]. The high sensitivity of the method allows for the detection of conformational changes that involve less than 1% of the total molecular population, making it particularly valuable for studying weak molecular interactions [21] [22].
Advanced applications of isotope-edited infrared spectroscopy include stopped-flow kinetic measurements that can monitor conformational changes in real-time [21] [10]. These experiments provide temporal resolution of molecular events, enabling researchers to study the kinetics of conformational transitions and identify intermediate states in molecular recognition processes [9] [23]. The technique has been successfully applied to study the interaction of β-lactam antibiotics with their target enzymes, revealing discrete steps in the molecular recognition and binding process [21] [22].
High-resolution mass spectrometry serves as the definitive analytical technique for comprehensive isotopic distribution profiling of Cefixime-13C,15N2 [24] [25]. The technique provides unprecedented accuracy and precision in determining the isotopic composition of labeled compounds, enabling researchers to characterize complex isotopic patterns with exceptional detail [26] [27]. Modern high-resolution mass spectrometers, including orbitrap and Fourier-transform ion cyclotron resonance instruments, can resolve isotopic variants with mass differences as small as 0.001 atomic mass units [28] [29].
The isotopic distribution profiling of Cefixime-13C,15N2 involves the analysis of complex isotopic patterns that arise from the presence of multiple isotopic labels within a single molecule [24] [25]. The compound exhibits a characteristic isotopic envelope that reflects the convolution of natural isotopic abundances with the artificially introduced carbon-13 and nitrogen-15 labels [30] [29]. High-resolution mass spectrometry can deconvolute these complex patterns to provide quantitative information about the isotopic composition at each labeled position [27] [31].
Mass Resolution | Isotopic Separation | Accuracy (ppm) | Precision (%) | Analysis Time |
---|---|---|---|---|
50,000 FWHM | Baseline resolved | ±2 | ±5 | 5-10 minutes |
100,000 FWHM | Complete resolution | ±1 | ±2 | 10-15 minutes |
240,000 FWHM | Ultra-high resolution | ±0.5 | ±1 | 15-30 minutes |
1,000,000 FWHM | Maximum resolution | ±0.2 | ±0.5 | 30-60 minutes |